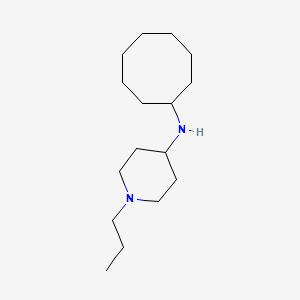

N-cyclooctyl-1-propylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctyl-1-propylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBAGOLEVWFWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Cyclooctyl 1 Propylpiperidin 4 Amine

Established Synthetic Routes for the Piperidine-4-amine Core Structure

The piperidine-4-amine moiety is a fundamental building block for a wide array of pharmaceutical agents. chemrevlett.com Its synthesis has been approached through various established methodologies, primarily focusing on the modification of a pre-existing piperidine (B6355638) ring.

A prevalent method involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. nih.govresearchgate.net For instance, N-Boc-piperidin-4-one can be reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding 4-amino-N-Boc-piperidine. nih.gov The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, which can be subsequently removed under acidic conditions to allow for further derivatization. chemicalbook.com

Another common strategy begins with the conversion of 1-t-butoxycarbonyl piperidine-4-one to its oxime, followed by reduction to the amine. This process typically involves reacting the piperidone with hydroxylamine (B1172632) hydrochloride and a base, followed by a reduction step to yield 4-amino-1-Boc-piperidine.

The following table summarizes common starting materials and methods for the synthesis of the 4-aminopiperidine (B84694) core.

| Starting Material | Key Reagents | Product | Reference(s) |

| N-Boc-4-piperidone | Amine, Sodium triacetoxyborohydride | N-Boc-4-aminopiperidine derivative | nih.gov |

| 1-t-Butoxycarbonyl piperidine-4-one | Hydroxylamine hydrochloride, Sodium carbonate, Reducing agent | 4-Amino-1-Boc-piperidine | |

| N-substituted 4-piperidone | Amine, Titanium tetrachloride, Sodium borohydride | N-substituted 4-aminopiperidine derivative | researchgate.net |

Targeted Synthesis of N-cyclooctyl-1-propylpiperidin-4-amine and its Key Analogues

Proposed Synthetic Route:

N-propylation of 4-piperidone: The synthesis would commence with the N-alkylation of a suitable 4-piperidone precursor. For example, 4-piperidone monohydrate hydrochloride can be reacted with 1-bromopropane (B46711) in the presence of a base such as potassium carbonate to yield 1-propylpiperidin-4-one.

Reductive Amination: The resulting 1-propylpiperidin-4-one can then undergo reductive amination with cyclooctylamine. vulcanchem.com This reaction is typically carried out using a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloroethane (DCE) with acetic acid. vulcanchem.com

An alternative approach could involve the initial synthesis of N-cyclooctylpiperidin-4-amine, followed by N-propylation. However, the first proposed route is generally more efficient.

Key analogues of the target compound can be synthesized by varying the reactants in the proposed synthesis. For example, using different alkyl halides in the first step would yield analogues with different substituents on the piperidine nitrogen. Similarly, employing various primary amines in the reductive amination step would result in a range of N-substituted analogues at the 4-position.

Exploration of N-Alkylation and N-Acylation Methodologies for the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for chemical modification, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through several methods. A common approach is the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate or triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or DMF. enamine.net To favor monoalkylation, the alkyl halide can be added slowly to an excess of the amine. enamine.net Another effective method is reductive amination with an appropriate aldehyde or ketone.

N-Acylation: N-acylation is a fundamental transformation for the synthesis of amides from amines. This can be readily accomplished by reacting the piperidine with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. nih.govreddit.com For instance, reacting the piperidine with an acid chloride in a solvent like toluene (B28343) with triethylamine will yield the corresponding N-acylpiperidine. nih.gov Catalyst-free N-acylation reactions have also been developed, offering a more environmentally friendly approach. reddit.com

The table below outlines common reagents for these transformations.

| Transformation | Reagent Class | Example Reagent | Reference(s) |

| N-Alkylation | Alkyl Halide | Propyl bromide | enamine.netrsc.org |

| N-Alkylation | Aldehyde/Ketone (Reductive Amination) | Acetaldehyde | nih.gov |

| N-Acylation | Acid Chloride | Benzoyl chloride | nih.gov |

| N-Acylation | Acid Anhydride | Acetic anhydride | reddit.com |

Stereoselective Synthesis Approaches for this compound Derivatives

The development of stereoselective synthetic methods is crucial for accessing specific stereoisomers of substituted piperidines, which can exhibit different biological activities. For derivatives of this compound, stereoselectivity can be introduced at various stages of the synthesis.

One approach involves the use of chiral catalysts in hydrogenation reactions of pyridine (B92270) precursors. nih.gov For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org These intermediates can then be further reduced to the corresponding piperidines.

Another strategy employs a modular, one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method offers excellent diastereoselectivities in the ring formation step. The resulting piperidin-4-ol can then be converted to the 4-amino derivative.

Furthermore, the introduction of substituents on the piperidine ring can be controlled to achieve a desired stereochemistry. For instance, the diastereoselective reduction of substituted pyridines to piperidines can be achieved using boron ions and hydrosilanes. nih.gov

Design and Synthesis of Chemically Diverse Substituent Libraries on the this compound Framework

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of libraries of related compounds for drug discovery screening. imperial.ac.uk The this compound framework is well-suited for the creation of diverse chemical libraries by modifying the substituents at the 4-amino position.

A general strategy for the synthesis of a 4-aminopiperidine-based library would involve the generation of a common intermediate, which is then reacted with a variety of building blocks. For example, starting with this compound, the primary amine at the 4-position can be reacted with a library of electrophiles such as:

Isocyanates: to form ureas.

Sulfonyl chlorides: to form sulfonamides.

Acid chlorides: to form amides. acs.org

This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of functional groups. Computational library design can be employed to select building blocks that provide optimal diversity and drug-like properties. nih.govimperial.ac.uk

The following table illustrates potential building blocks for library synthesis.

| Core Scaffold | Reaction Type | Building Block Class | Resulting Functional Group | Reference(s) |

| This compound | Acylation | Acid Chlorides | Amide | acs.org |

| This compound | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | acs.org |

| This compound | Reaction with Isocyanate | Isocyanates | Urea | acs.org |

| This compound | Reductive Amination | Aldehydes/Ketones | Secondary Amine | nih.gov |

Application of Advanced Synthetic Transformations for Structural Elaboration (e.g., Skeletal Editing)

Recent advances in synthetic organic chemistry have introduced powerful new methods for the structural elaboration of complex molecules. Skeletal editing, in particular, offers the potential to modify the core structure of the piperidine ring itself, providing access to novel chemical space.

Skeletal editing strategies could be applied to the this compound framework to introduce significant structural modifications. For example, ring expansion of piperidines can be achieved through the insertion of glycine (B1666218) derivatives. rsc.org This would allow for the conversion of the six-membered piperidine ring into a seven-membered azepane ring.

Another advanced transformation is the deconstructive transformation of cyclic amines via C-N bond cleavage. rsc.org This approach could be used to open the piperidine ring and then re-close it in a different manner, potentially leading to the formation of new heterocyclic systems. While the direct application of these methods to this compound has not been reported, they represent a promising avenue for future synthetic exploration and the generation of structurally unique derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclooctyl 1 Propylpiperidin 4 Amine Analogues

Systematic Design Principles for SAR Exploration within the N-cyclooctyl-1-propylpiperidin-4-amine Series

The exploration of the this compound series follows systematic medicinal chemistry strategies. A common approach involves identifying a "hit" compound from a high-throughput screen and then creating a library of analogues to probe the function of each part of the molecule. nih.gov The core 4-aminopiperidine (B84694) scaffold is a key pharmacophoric element, with the basic nitrogen and associated lipophilic groups being crucial for receptor interactions. researchgate.net

Key design principles include:

Component-wise Modification : Analogues are typically generated by systematically altering one component at a time—the large cycloalkyl group, the N-alkyl chain, or substituents on the piperidine (B6355638) ring and its exocyclic amine. nih.govmdpi.com

Bioisosteric Replacement : Replacing functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.

Conformational Constraint : Introducing rigidity, for example by using cyclic structures, to lock the molecule into a biologically active conformation and improve selectivity. ijnrd.org

Homologation : Systematically increasing or decreasing the length of alkyl chains, such as the N-propyl group, to find the optimal length for target engagement. nih.gov

Synthetic strategies like reductive amination are frequently employed to facilitate the rapid and systematic creation of diverse analogues for SAR studies. nih.govmdpi.com This allows for a broad exploration of tolerated functionalities and the identification of key structural features that drive biological activity. nih.gov

Influence of the Cyclooctyl Moiety on Ligand-Target Interactions and Biological Activity

The N-cyclooctyl group is a defining feature of the molecule, contributing significantly to its steric bulk and lipophilicity. vulcanchem.com This large, flexible cycloalkane can influence biological activity in several ways:

Lipophilic Interactions : The cyclooctyl ring can engage in favorable hydrophobic interactions within the lipophilic pockets of target proteins. ijnrd.org The increased molecular size and hydrophobicity conferred by the cyclooctyl group, compared to smaller analogs like cyclopropyl, can enhance binding affinity. vulcanchem.com

Conformational Flexibility : The eight-membered ring is conformationally flexible, which may allow it to adapt its shape to fit optimally within a binding site. This contrasts with more rigid aromatic or smaller cycloalkyl groups. vulcanchem.com

Steric Shielding : The bulky nature of the cyclooctyl group can influence the molecule's metabolic stability by sterically hindering access by metabolic enzymes. It can also impact the orientation of the rest of the molecule within the binding pocket.

In broader studies of related scaffolds, large and lipophilic substituents are often crucial for potent activity. For instance, in a series of antifungal 4-aminopiperidines, long alkyl chains were found to be critical for efficacy, underscoring the importance of a substantial lipophilic moiety. mdpi.com

Role of the N-Propyl Chain in Modulating Compound Potency and Selectivity

The N-propyl chain acts as a linker or spacer between the piperidine nitrogen and the cyclooctyl group. The length and nature of this chain are critical for correctly positioning the functional groups for optimal interaction with a biological target.

Studies on related piperidine derivatives have shown that the length of an N-alkyl chain can dramatically affect potency. nih.gov For example, in a series of histamine (B1213489) H3 receptor antagonists, elongating the aliphatic chain between the piperidine nitrogen and a terminal lipophilic residue led to a decrease in potency, indicating that an optimal linker length exists for target binding. nih.gov In other systems, the optimal length of a linker between a heterocyclic ring and another moiety for MAO-B inhibitory activity was found to be between 2 and 5 carbons. nih.gov The three-carbon propyl chain in this compound likely represents a balance, providing sufficient flexibility without introducing excessive entropy that could be detrimental to binding affinity.

Impact of Substitutions on the Piperidine Ring and Exocyclic Amine Nitrogen on Pharmacological Profiles

The piperidine ring and its exocyclic amine are common points for modification in SAR studies to fine-tune a compound's pharmacological profile. nih.govmdpi.com

Substitutions on Piperidine Nitrogen (N-1 position) : This position is occupied by the propyl-cyclooctyl group in the parent compound. In analogous series, replacing this with other groups, such as benzyl (B1604629) or phenylethyl moieties, has been shown to yield high antifungal activity. mdpi.com The nature of the substituent at N-1 is critical for establishing interactions with the target protein and can significantly influence efficacy. researchgate.net

Substitutions on the Piperidine Ring : Introducing substituents directly onto the carbon framework of the piperidine ring can impact activity by altering the ring's conformation or by introducing new points of interaction. For example, α-substitution (at the C-2 or C-6 positions) is a common strategy in medicinal chemistry to block metabolism and influence the ring's 3D conformation. rsc.org In some MAO inhibitors, a 4-methyl-substituted piperidine ring showed high inhibitory activity. nih.gov

Substitutions on the Exocyclic Amine (C-4 position) : The amine at the 4-position is crucial. SAR studies on antifungal 4-aminopiperidines revealed that activity is highly dependent on the substituent on this amine. Long alkyl chains (e.g., n-dodecyl) were highly beneficial, while shorter, branched, or cyclic alkyl groups were detrimental to activity. mdpi.com The orientation of this amine linker can also be critical; studies on antiprotozoal agents showed that compounds with a tertiary amino group at this position had different activity profiles than those with a secondary amine. nih.gov

The following table summarizes SAR findings for analogous 4-aminopiperidine scaffolds, illustrating the impact of substitutions.

| Scaffold | N-1 Substituent | 4-Amino Substituent | Target/Activity | SAR Observation | Reference |

| 4-Aminopiperidine | Benzyl | n-Dodecyl | Antifungal (Candida spp.) | High activity; long alkyl chain on the 4-amino group is critical. | mdpi.com |

| 4-Aminopiperidine | Phenylethyl | n-Dodecyl | Antifungal (Aspergillus spp.) | High activity; demonstrates tolerance for different N-1 arylalkyl groups. | mdpi.com |

| 4-Aminopiperidine | Benzyl | Isobutyl | Antifungal | Reduced activity compared to n-dodecyl, showing chain length and branching are important. | mdpi.com |

| 4-Aminopiperidine | (Benzofuran-2-yl)methyl | - | Histamine H3 Receptor | High antagonist potency (pA2 = 8.47). | nih.gov |

| 4-Aminopiperidine | Benzyl | - | Histamine H3 Receptor | Moderate antagonist potency (pA2 = 7.79). | nih.gov |

This table is generated based on data from analogous compounds to illustrate SAR principles.

Positional and Configurational Effects on Biological Responses

The precise positioning of substituents (regioisomerism) and their 3D arrangement (stereoisomerism) can have a profound effect on biological activity.

Positional Isomerism : The location of a substituent can determine whether it enhances or diminishes activity. For instance, in a series of MAO inhibitors, a hydroxyl group substitution at the para-position of a piperidine-linked phenyl ring resulted in maximum inhibitory activity, which was preferable to a meta-substitution. nih.gov In another example, a trifluoromethyl group at position 4 of a phenyl moiety led to a nearly 10-fold increase in activity against M. abscessus, while the same group at position 3 resulted in reduced potency. nih.gov

Configurational Isomerism : Chiral centers, such as a substituted piperidine ring, can lead to enantiomers or diastereomers with vastly different biological activities. In one study, the (-) enantiomer of a dopamine (B1211576) D3 receptor ligand was significantly more potent and selective than its (+) enantiomer. nih.gov Synthetic routes that allow for the separation of diastereomers are crucial for evaluating the activity of each specific isomer. nih.gov

The following table shows how the position of a substituent can dramatically alter inhibitory activity in an analogous series of DNA gyrase inhibitors.

| Compound | Phenyl Substituent | MIC (μM) vs M. abscessus | Fold Change vs Parent | Reference |

| Parent (844) | Unsubstituted | 12.5 | 1x | nih.gov |

| 844-TFM | 4-Trifluoromethyl | 1.5 | ~8.3x increase | nih.gov |

| 9f | 3-Trifluoromethyl | 12.5 | No change | nih.gov |

This table is generated based on data from analogous compounds to illustrate positional effects.

Relationship between Structural Features and Desirable Pharmacological Properties

The ultimate goal of SAR and SPR studies is to establish a clear link between specific structural features and desired pharmacological outcomes, such as high target affinity and selectivity.

Target Affinity : High affinity is often achieved by optimizing multiple interactions simultaneously. For example, potent DNA gyrase inhibitors require a basic nitrogen in a central linker to form a key ionic interaction with an aspartate residue in the target enzyme, a feature common to the 4-aminopiperidine scaffold. nih.gov Similarly, M3 muscarinic antagonists based on a 4-amino-piperidine scaffold require two aromatic/cyclo-alkyl groups linked to a basic nitrogen via the piperidine spacer. researchgate.net

Inhibitory Activity : The ability to inhibit an enzyme or block a receptor is directly tied to how well the molecule fits into the active or allosteric site. The combination of a benzyl group at the N-1 position and a dodecyl chain at the 4-amino position in antifungal piperidines appears optimal for inhibiting sterol biosynthesis enzymes. mdpi.com

Selectivity : Achieving selectivity for a specific target over others is a major challenge. This is often accomplished by exploiting subtle differences in the topology of binding sites. In the development of multi-target antipsychotics, derivatives were optimized to have high affinity for D2, 5-HT1A, and 5-HT2A receptors, while simultaneously having low affinity for off-targets like H1 receptors to avoid unwanted side effects. nih.gov The greater flexibility and lipophilicity of a piperidine ring can contribute to higher cytotoxic activity in some anticancer agents. ajchem-a.com

Advanced SAR Methodologies in the Context of the Piperidine-4-amine Scaffold

Beyond traditional analogue synthesis, advanced methodologies are employed to accelerate the optimization process.

Pharmacophore Modeling : This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By generating and prioritizing pharmacophore hypotheses, researchers can better understand the key features for receptor binding and design new molecules with improved affinity. researchgate.netnih.gov

Quantitative High-Throughput Screening (qHTS) : Screening large libraries of compounds allows for the rapid identification of novel chemical scaffolds, such as the 4-aminopiperidine (4AP) series identified as inhibitors of the Hepatitis C virus. nih.gov

Structure-Based Drug Design : When the 3D structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. nih.gov This allows for a more rational design of new compounds, prioritizing those with the most promising predicted interactions for synthesis.

These advanced methods, combined with systematic synthetic exploration, provide a powerful toolkit for dissecting the complex SAR and SPR of the this compound series and related compounds. nih.govresearchgate.net

Molecular Mechanism of Action Elucidation for N Cyclooctyl 1 Propylpiperidin 4 Amine

Identification and Validation of Primary Molecular Targets

N-cyclooctyl-1-propylpiperidin-4-amine, also known as PK150, has been investigated for its interaction with a diverse range of molecular targets, spanning bacterial enzymes, viral proteins, and human cellular pathway components. Its unique 4-aminopiperidine (B84694) scaffold serves as a versatile backbone for engaging with these distinct biological entities.

Research has identified Staphylococcus aureus signal peptidase IB (SpsB) as a key bacterial target of this compound (PK150). SpsB is a membrane-bound serine-endopeptidase crucial for bacterial protein secretion, making it an essential enzyme for cell viability.

Unlike typical antibiotics that inhibit enzyme function, this compound functions as a potent activator of SpsB. Mass spectrometric studies and molecular dynamics simulations have revealed that the compound binds to an allosteric pocket adjacent to the enzyme's active site. This binding event shields the catalytic dyad (Ser/Lys) from excess water molecules that would otherwise destabilize the catalytic geometry. By stabilizing the active site, the compound enhances the enzyme's catalytic efficiency and stimulates the protein secretion pathway. This novel mechanism of enzyme activation represents a unique approach to antimicrobial activity.

NEDD8-activating enzyme (NAE) is the essential E1 enzyme that initiates the neddylation cascade, a post-translational modification process critical for the function of cullin-RING ubiquitin ligases (CRLs). These ligases regulate the turnover of numerous proteins involved in vital cellular processes, including cell cycle progression, DNA damage response, and stress responses.

Inhibition of NAE blocks the entire neddylation pathway. This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins. An accumulation of these proteins can trigger cell cycle arrest, senescence, and ultimately, apoptosis, making NAE an attractive target in oncology. While the provided outline suggests NAE inhibition as a mechanism for this compound, specific research data directly validating this interaction was not available in the search results.

The 4-aminopiperidine scaffold, central to this compound, has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) life cycle. The mechanism of action is not directed at viral replication but at the later stages of virion assembly and release.

Studies on representative compounds from this class show that they effectively inhibit the co-localization of HCV core proteins with cytosolic lipid droplets. This association is a critical step for the assembly of new viral particles at the interface between the endoplasmic reticulum and lipid droplets. By preventing the proper trafficking and localization of core proteins, these compounds specifically interrupt the formation of infectious virions, acting synergistically with direct-acting antivirals that target other viral machinery.

The chemical structure of this compound suggests potential interactions with various enzymes, a hypothesis supported by studies on structurally related analogues.

Ergosterol (B1671047) Biosynthesis Inhibition: Analogues based on the 4-aminopiperidine scaffold have demonstrated significant antifungal activity. researcher.lifenih.gov This activity is attributed to the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. researcher.lifenih.gov Analysis of sterol patterns following treatment with these compounds indicates a multi-target effect within the pathway, primarily inhibiting two key enzymes: sterol C14-reductase and sterol C8-isomerase . researcher.lifenih.gov This dual inhibition disrupts membrane function and leads to fungicidal effects against a range of clinically relevant species, including Candida and Aspergillus. mdpi.com

Below is a table summarizing the antifungal activity of representative 4-aminopiperidine derivatives against various fungal species.

| Compound / Fungal Species | C. albicans MIC Range (µg/mL) | C. glabrata MIC Range (µg/mL) | C. krusei MIC Range (µg/mL) | A. fumigatus MIC Range (µg/mL) | A. flavus MIC Range (µg/mL) | A. niger MIC Range (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine (2b) | 4–8 | 4–8 | 4 | 4–8 | 4 | 4 |

| N-dodecyl-1-phenethylpiperidin-4-amine (3b) | 4 | 2–4 | 2 | 4 | 4 | 4 |

| Amorolfine (Reference) | 4–8 | 2–4 | 1–4 | 4 | 4 | 4 |

| Voriconazole (Reference) | 0.03–0.06 | 0.125–0.25 | 0.25–0.5 | 0.5–1 | 1 | 1 |

| Data sourced from studies on 4-aminopiperidine analogues. MIC values represent MIC80 for Candida spp. and MIC90 for Aspergillus spp. mdpi.com |

Cholinesterase Inhibition: The piperidine (B6355638) core is a well-established structural motif in the design of cholinesterase inhibitors. Studies on various N-benzylpiperidine and 4-aminopyridine (B3432731) derivatives show that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net For instance, certain α,β-unsaturated carbonyl-based piperidinone derivatives exhibit IC50 values in the micromolar range, with some showing selectivity for AChE and others acting as dual inhibitors. researchgate.net Kinetic studies often reveal a non-competitive or mixed-type inhibition, suggesting interaction with the peripheral anionic site (PAS) of the enzyme in addition to the catalytic site. researchgate.net

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type |

| 4-Aminopyridine Analogues | AChE | 5.58 - 6.32 | Non-competitive |

| Piperidinone Derivatives | AChE | 12.55 | - |

| Piperidinone Derivatives | BuChE | 17.28 | - |

| Data reflects representative compounds from cited studies on related scaffolds. researchgate.netresearchgate.net |

Muscarinic Receptors: The piperidine ring is a common feature in many muscarinic receptor antagonists. Research on compounds with similar scaffolds, such as 4-diphenylacetoxy-N-methyl-piperidine (4-DAMP) analogues, demonstrates binding affinity across multiple muscarinic receptor subtypes (M1, M2, M3, and M4). The structural requirements for high-affinity binding can be stringent and vary between subtypes. This body of research indicates that compounds containing a 4-aminopiperidine core have the potential to interact with and modulate muscarinic cholinergic receptors.

Serotonergic Receptors: The serotonin (B10506) (5-HT) system is another potential target for piperidine-containing molecules. The 5-HT receptor family is diverse, and different receptor subtypes can be modulated to produce a range of effects. For example, specific agonists targeting the 5-HT1A receptor can mediate antinociception. The structural characteristics of this compound make it a candidate for interaction with various 5-HT receptors, potentially leading to the modulation of serotonergic neurotransmission.

Characterization of Downstream Cellular and Biochemical Pathways Affected by this compound

The engagement of this compound with its primary molecular targets initiates a cascade of downstream cellular events.

Resulting from SpsB Activation: The allosteric activation of SpsB leads to an enhancement of the bacterial protein secretion pathway. This over-stimulation of a vital cellular process is the ultimate cause of the compound's antibacterial effect.

Resulting from NAE Inhibition: In pathways where NAE is inhibited, the downstream consequence is the disruption of the ubiquitin-proteasome system via blockage of neddylation. This leads to the stabilization and accumulation of key regulatory proteins like p27 and IκBα, resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.

Resulting from HCV Assembly Inhibition: By blocking the interaction between the HCV core protein and lipid droplets, the compound effectively halts the formation of new, infectious virions. This interrupts the viral life cycle at a late stage, preventing the propagation of the infection without affecting the earlier replication of viral RNA.

Resulting from Ergosterol Biosynthesis Inhibition: The inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane. This compromises membrane integrity and fluidity, ultimately causing cell lysis and death.

Detailed Investigation of Binding Modes and Key Molecular Interactions with Target Proteins

While direct studies on the binding mode of this compound are not available, the interactions of its structural analogues with two key classes of enzymes—ergosterol biosynthesis enzymes and Lysine-specific demethylase 1 (LSD1)—provide a strong basis for understanding its potential molecular interactions.

Inhibition of Fungal Ergosterol Biosynthesis:

A significant body of research points to 4-aminopiperidine derivatives as inhibitors of fungal ergosterol biosynthesis. mdpi.comnih.govresearchgate.net This pathway is crucial for fungal cell membrane integrity, making its constituent enzymes attractive targets for antifungal agents. The primary targets for piperidine and morpholine-based antifungals are sterol C14-reductase and sterol C8-isomerase. mdpi.com

For analogues like 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the piperidine nitrogen and the 4-amino group is critical for activity. mdpi.com The lipophilic character of these substituents is believed to facilitate interaction with the hydrophobic active sites of these membrane-bound enzymes. In the case of this compound, the bulky and lipophilic cyclooctyl and propyl groups would be expected to play a similar role in binding.

Molecular docking studies on related heterocyclic compounds suggest that the binding is driven by a combination of hydrophobic interactions and hydrogen bonding. The piperidine ring itself often serves as a central scaffold, positioning the N-substituents to interact with hydrophobic pockets within the enzyme's active site. The amino group at the 4-position can act as a hydrogen bond donor or acceptor, anchoring the molecule to key amino acid residues.

Inhibition of Lysine-Specific Demethylase 1 (LSD1):

Several inhibitors of LSD1, an enzyme implicated in various cancers, feature a piperidine core. nih.govgoogle.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that demethylates histones. nih.gov The catalytic site of LSD1 has a distinct cavity that accommodates the substrate.

The binding of piperidine-containing inhibitors to LSD1 often involves the protonated piperidine nitrogen forming a salt bridge with a key acidic residue, such as aspartate or glutamate, in the active site. The substituents on the piperidine ring are then positioned to occupy adjacent hydrophobic pockets. For this compound, the N-propyl group and the cyclooctyl moiety would likely engage in van der Waals interactions within these pockets, contributing to binding affinity. The 4-amino group could also form hydrogen bonds with residues in the substrate-binding channel.

The table below summarizes the potential interactions based on studies of analogous compounds.

| Potential Target Enzyme | Key Interacting Residues (Inferred from Analogues) | Likely Interactions for this compound |

| Fungal Sterol C14-Reductase/C8-Isomerase | Hydrophobic residues in the active site | Hydrophobic interactions involving the cyclooctyl and propyl groups. |

| Polar residues in the active site | Hydrogen bonding via the 4-amino group. | |

| Lysine-Specific Demethylase 1 (LSD1) | Acidic residues (e.g., Asp, Glu) | Salt bridge formation with the protonated piperidine nitrogen. |

| Hydrophobic pocket residues | Van der Waals interactions with the cyclooctyl and propyl groups. | |

| Polar residues in the substrate channel | Hydrogen bonding via the 4-amino group. |

Interaction with Cytochrome P450 Enzymes:

Studies on the metabolism of 4-aminopiperidine drugs have shown that they are substrates for cytochrome P450 enzymes, particularly CYP3A4. acs.orgnih.gov Molecular docking studies of these analogues with CYP3A4 revealed that the substituents at the piperidine nitrogen tend to bind towards the K-β region and the I helix, while the substituents at the 4-amino end interact with the B-C and F-G loops. acs.org A crucial interaction identified is a hydrogen bond between the 4-amino nitrogen and the hydroxyl group of serine 119 in the CYP3A4 active site. acs.orgnih.gov This suggests that this compound would likely adopt a similar binding orientation within the CYP3A4 active site, positioning it for metabolism.

Kinetic Analysis of Enzyme Inhibition by this compound and its Analogues

Direct kinetic analysis of this compound is not documented in the available literature. However, kinetic studies on its structural analogues provide insights into the potential inhibitory mechanisms and potency.

Kinetics of Ergosterol Biosynthesis Inhibition:

Analogues of this compound that target ergosterol biosynthesis, such as fenpropimorph (B1672530) and amorolfine, act as inhibitors of sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov Kinetic studies on similar antifungal agents, like the allylamine (B125299) terbinafine (B446) which inhibits squalene (B77637) epoxidase, have shown them to be potent inhibitors with IC₅₀ values in the nanomolar to low micromolar range. nih.gov The inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of upstream sterol intermediates, which disrupts fungal cell membrane function. mdpi.comnih.gov The inhibition is typically non-competitive or mixed-type, reflecting the binding of the inhibitor to a site distinct from the substrate-binding site or to both the free enzyme and the enzyme-substrate complex.

Kinetics of LSD1 Inhibition:

The kinetics of LSD1 inhibition by piperidine-containing compounds have been more extensively studied. Many of these are irreversible inhibitors that form a covalent adduct with the FAD cofactor of LSD1. nih.govsigmaaldrich.com For instance, tranylcypromine-based analogues act as potent irreversible inhibitors. nih.gov However, reversible inhibitors with a piperidine scaffold have also been developed. nih.gov

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ). For potent LSD1 inhibitors with a piperidine core, IC₅₀ values can be in the low nanomolar range. nih.govsigmaaldrich.com

The following table presents kinetic data for representative analogues.

| Analogue Class | Target Enzyme | Inhibition Type | Reported IC₅₀ / Kᵢ Values | Reference |

| Piperidine-based Antifungals | Sterol C14-Reductase / C8-Isomerase | Non-competitive/Mixed (Inferred) | Varies with specific compound and fungal species | mdpi.com |

| Tranylcypromine-based Analogues | LSD1 | Irreversible, Covalent | IC₅₀ ≈ 70 nM | sigmaaldrich.com |

| Reversible Piperidine-based Inhibitors | LSD1 | Reversible, Competitive | IC₅₀ ≈ 3.1 nM | nih.gov |

Given the structural features of this compound, it is plausible that if it were to inhibit these enzymes, its kinetic profile would be influenced by the large cyclooctyl group. This bulky substituent could affect the rate of association and dissociation with the target protein, thereby influencing its inhibitory constant and the duration of its effect. Further empirical studies are necessary to definitively characterize its kinetic parameters.

Preclinical Pharmacological Assessment and Biological Activity Profiling of N Cyclooctyl 1 Propylpiperidin 4 Amine

In Vitro Antimicrobial Spectrum and Activity Assessment

No specific studies detailing the in vitro antimicrobial or antibacterial activity of N-cyclooctyl-1-propylpiperidin-4-amine were identified. While the broader class of piperidine-containing compounds has been investigated for antibacterial properties, data directly pertaining to the N-cyclooctyl and 1-propyl substituted aminopiperidine scaffold is not available in the reviewed literature.

In Vitro Antiviral Activity Evaluation

There are no published reports on the in vitro antiviral activity of this compound. Research on antiviral agents includes various other piperidine (B6355638) derivatives, but these molecules are structurally distinct and their findings cannot be extrapolated to the subject compound mdpi.comnih.gov. For instance, studies have explored 1,4,4-trisubstituted piperidines against coronaviruses and piperidine alkaloids from Senna spectabilis against the Chikungunya virus, neither of which are structurally analogous to this compound mdpi.comnih.gov.

In Vitro Antifungal Activity Evaluation

Specific in vitro antifungal data for this compound is not present in the current scientific literature. However, a study on the structure-activity relationships (SAR) of a series of 4-aminopiperidines as antifungal agents provides relevant context. This research, which investigated compounds with a similar 4-aminopiperidine (B84694) core, concluded that cyclic alkyl residues at the 4-amino group were "detrimental to activity". The most potent antifungal activity was observed in compounds with long, linear N-alkyl chains (such as an N-dodecyl group) combined with a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen mdpi.com. This suggests that the N-cyclooctyl group of the subject compound would likely confer poor antifungal activity within that tested series.

Enzyme Inhibition Assays

No studies were found that assessed the enzyme inhibition profile of this compound. Research on related 4-aminopiperidines has indicated that some analogues can inhibit enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase mdpi.com. However, this activity was linked to the most potent antifungal compounds in the series, which did not include structures with cyclic N-substituents like a cyclooctyl group mdpi.com.

Receptor Binding and Functional Assays

Information regarding the receptor binding affinity and functional activity of this compound is not available. While other piperidine-based molecules are known to interact with a wide range of receptors, no specific data exists for this particular substitution pattern.

Cellular Pathway Modulation Studies (e.g., apoptosis induction, cell cycle effects)

There is no available research on the effects of this compound on cellular pathways, such as apoptosis induction or cell cycle regulation. Studies on cellular signaling modulation typically focus on compounds that have already demonstrated significant biological activity in initial screenings nih.govnih.gov.

Investigation of Biological Activities in Preclinical Animal Models (e.g., xenograft models, infectious disease models, inflammation models)

No in vivo studies in preclinical animal models have been published for this compound. Such investigations are typically preceded by promising in vitro activity and safety profiling, which are not currently available for this compound.

Preclinical Metabolic Fate and Pharmacokinetic Profiling (e.g., N-dealkylation pathways, metabolic stability)

It is important to note that specific experimental data on the metabolic fate and pharmacokinetic profile of this compound are not available in the public domain. The following discussion is therefore a predictive assessment based on the compound's chemical structure and established principles of drug metabolism.

The preclinical evaluation of a new chemical entity's metabolic fate is a critical step in drug discovery, providing insights into its potential in vivo behavior, including its duration of action and the formation of metabolites. For this compound, a tertiary amine, the metabolic profile is anticipated to be primarily dictated by oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system. acs.orgnih.gov

N-dealkylation Pathways

N-dealkylation, the enzymatic removal of an alkyl group from a nitrogen atom, is a common metabolic pathway for tertiary amines. nih.gov This process is primarily catalyzed by CYP enzymes and can significantly influence the pharmacological and toxicological properties of a compound. Given the structure of this compound, two primary N-dealkylation pathways are plausible: N-depropylation and N-decyclooctylation.

N-depropylation: This pathway would involve the oxidative removal of the propyl group from the piperidine nitrogen, leading to the formation of N-cyclooctyl-piperidin-4-amine.

N-decyclooctylation: Alternatively, the enzymatic cleavage of the larger cyclooctyl group would result in the formation of 1-propylpiperidin-4-amine.

The relative prominence of these two pathways would depend on several factors, including the specific CYP isoforms involved and the steric accessibility of the alpha-carbons of the alkyl groups. Generally, smaller alkyl groups are more readily removed than bulkier ones; however, the specific conformation of the molecule within the enzyme's active site is a key determinant. researchgate.net

The mechanism of N-dealkylation typically proceeds through a hydrogen atom transfer (HAT) from the carbon adjacent to the nitrogen, followed by hydroxylation to form an unstable carbinolamine intermediate. nih.govwashington.edu This intermediate then spontaneously decomposes to yield the secondary amine and a carbonyl compound (propanal or cyclooctanone, respectively).

The potential primary metabolites resulting from the N-dealkylation of this compound are summarized in the table below.

| Parent Compound | Metabolic Pathway | Potential Primary Metabolite | Byproduct |

| This compound | N-depropylation | N-cyclooctyl-piperidin-4-amine | Propanal |

| This compound | N-decyclooctylation | 1-propylpiperidin-4-amine | Cyclooctanone |

This table represents predicted metabolic pathways. Actual metabolic profiles would require experimental verification.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a crucial parameter in predicting its in vivo half-life and clearance. wuxiapptec.comcreative-bioarray.com In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability in the early stages of drug discovery. nuvisan.comwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active enzymes. researchgate.net

For this compound, its metabolic stability would be determined by the efficiency of the aforementioned N-dealkylation pathways and any other potential metabolic reactions (e.g., hydroxylation on the cyclooctyl or piperidine rings). A high metabolic stability would suggest a slower rate of clearance and potentially a longer duration of action in vivo, while low stability would indicate rapid metabolism and clearance.

The results of such an assay are typically presented as the in vitro half-life (t½) and the intrinsic clearance (CLint), as illustrated in the hypothetical data table below.

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Dog | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

This table is for illustrative purposes only to show how metabolic stability data is typically presented. No experimental data is available for this compound.

Further preclinical pharmacokinetic studies would be necessary to determine the in vivo relevance of these in vitro findings and to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Computational Chemistry and in Silico Approaches in N Cyclooctyl 1 Propylpiperidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. usb.ac.ir This method is crucial for elucidating the binding mode of N-cyclooctyl-1-propylpiperidin-4-amine within the active site of a potential receptor, thereby informing on its mechanism of action at a molecular level. The process involves sampling a vast number of conformations and orientations of the ligand within the binding pocket and scoring them based on a function that approximates the binding free energy.

In studies of related N-functionalized piperidine (B6355638) derivatives, molecular docking has been successfully employed to predict interactions with various targets, including dopamine (B1211576) and opioid receptors. researchgate.nettandfonline.com For this compound, docking simulations would identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the basic nitrogen of the piperidine ring could form a crucial ionic interaction with an acidic residue (e.g., Aspartic Acid) in a receptor active site, a common feature for many piperidine-based CNS agents. The bulky cyclooctyl and propyl groups would be evaluated for their fit within hydrophobic sub-pockets of the receptor, which could significantly influence binding affinity and selectivity. tandfonline.com The results are typically quantified by a docking score, where a more negative value indicates a more favorable predicted binding affinity. usb.ac.ir

Table 1: Illustrative Molecular Docking Results for this compound Against Potential CNS Targets This table presents hypothetical data to illustrate typical outputs of a molecular docking study.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Predicted Interaction Type |

|---|---|---|---|---|

| Dopamine D2 Receptor | 6CM4 | -9.8 | Asp114, Phe389, Trp386 | Ionic, Hydrophobic (π-π) |

| µ-Opioid Receptor | 5C1M | -9.2 | Asp147, Tyr148, Met151 | Ionic, Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insight into the flexibility of both the ligand and the protein. nih.gov

For the this compound-receptor complex predicted by docking, an MD simulation would be performed to assess its stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time (e.g., 50-100 nanoseconds) suggests that the ligand remains securely in the binding pocket and the protein maintains its structural integrity. nih.govnih.gov Furthermore, MD simulations can reveal the persistence of crucial interactions, like hydrogen bonds, identified during docking and can highlight the role of water molecules in mediating ligand-protein contacts. researchgate.net This analysis is vital for confirming that the predicted binding mode is not a transient state but a stable and energetically favorable interaction. acs.org

Table 2: Representative Analysis from a Hypothetical Molecular Dynamics Simulation This table illustrates the kind of data generated from an MD simulation to assess binding stability.

| Simulation Parameter | Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration for assessing binding stability. |

| Ligand RMSD | Plateau at ~2.1 Å | The ligand's position is stable within the binding pocket after an initial adjustment. |

| Protein Backbone RMSD | Plateau at ~2.5 Å | The overall protein structure remains stable upon ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying key molecular descriptors—physicochemical, topological, or electronic properties—that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules. nih.govnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar piperidine derivatives with experimentally measured biological activity (e.g., IC50 values) would be required. tandfonline.com Molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and various 2D or 3D structural indices, would be calculated. Statistical methods, from Multiple Linear Regression (MLR) to machine learning algorithms like Support Vector Machines (SVM), are then used to create a predictive model. researchgate.net A robust QSAR model, validated both internally (e.g., cross-validation) and externally (using a test set), could then be used to predict the activity of this compound and guide the design of new analogues with potentially improved potency. tandfonline.com

Table 3: Example of a Hypothetical QSAR Model for Piperidine Derivatives This table shows a simplified linear equation and the statistical validation metrics typical of a QSAR study.

| Model Equation | pActivity = 0.45(SlogP) - 0.02(TPSA) + 0.15*(nRotB) + 2.5 |

|---|---|

| Statistical Metrics | |

| Determination Coefficient (R²) | 0.85 (Training Set) |

| Cross-validation Coefficient (Q²) | 0.78 |

| External Prediction (R²_pred) | 0.81 (Test Set) |

| Descriptor Definitions | |

| SlogP | Logarithm of the partition coefficient (lipophilicity) |

| TPSA | Topological Polar Surface Area |

Virtual Screening Methodologies for the Identification of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with a known active scaffold, such as the 4-aminopiperidine (B84694) core of this compound, virtual screening can rapidly identify novel derivatives with potentially improved properties from databases containing millions of compounds. researchgate.net

The process typically begins with structure-based virtual screening, where molecular docking is used to "screen" a large chemical database (e.g., ZINC) against the target protein's binding site. nih.gov Compounds are ranked based on their docking scores, and the top-scoring hits are selected for further analysis. These hits can then be subjected to filters based on pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and drug-likeness criteria (e.g., Lipinski's Rule of Five) to prioritize candidates for synthesis and biological testing. This approach efficiently narrows down a vast chemical space to a manageable number of promising leads. usb.ac.ir

Table 4: Illustrative Workflow for a Virtual Screening Campaign This table outlines the steps and outcomes of a typical virtual screening process to find new analogues.

| Step | Description | Outcome |

|---|---|---|

| 1. Library Preparation | A database of 1 million commercially available compounds is selected. | Filtered library ready for screening. |

| 2. Docking-Based Screening | All compounds are docked into the target receptor's active site. | Compounds ranked by docking score. |

| 3. Hit Selection | The top 1% of compounds (10,000) with the best docking scores are selected. | A focused list of potential binders. |

| 4. ADME/Tox Filtering | Hits are filtered for favorable predicted pharmacokinetic and toxicity profiles. | 500 compounds pass the filters. |

In Silico Prediction of Metabolic Pathways and Transformations (e.g., N-dealkylation)

Understanding a compound's metabolic fate is critical in drug development. In silico tools can predict the likely metabolic pathways and identify the specific atoms in a molecule, known as Sites of Metabolism (SoMs), that are susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govsemanticscholar.org

For this compound, a key metabolic transformation to predict is N-dealkylation, a common pathway for N-alkyl amines. acs.org This involves the enzymatic removal of the propyl group from the piperidine nitrogen. researchgate.net Computational models, which can be rule-based or based on machine learning, analyze the molecule's structure to predict its susceptibility to different CYP isoforms (e.g., CYP3A4, CYP2D6). acs.org These tools can predict that the α-carbon of the propyl group is a likely SoM for oxidative metabolism, leading to its cleavage. Other potential transformations, such as hydroxylation on the cyclooctyl ring, can also be predicted. This information is invaluable for designing analogues with improved metabolic stability.

Table 5: Predicted Metabolic Transformations for this compound This table provides examples of metabolic reactions that could be predicted using in silico software.

| Metabolic Reaction | Predicted Metabolite | Mediating Enzyme (Predicted) |

|---|---|---|

| N-dealkylation | N-cyclooctylpiperidin-4-amine | CYP3A4, CYP2D6 |

| Cyclooctyl Hydroxylation | Hydroxy-N-cyclooctyl-1-propylpiperidin-4-amine | CYP3A4, CYP2C9 |

Network Pharmacology and Pathway Analysis for Polypharmacology Studies

Network pharmacology is an approach that moves beyond the "one drug, one target" paradigm to explore how a compound interacts with a complex network of proteins and pathways within a biological system. researchgate.net This is particularly relevant for piperidine derivatives, which are known to often interact with multiple targets (polypharmacology), contributing to both their therapeutic effects and potential side effects.

Table 6: Hypothetical Predicted Protein Targets and Associated Pathways This table illustrates potential outputs from a network pharmacology analysis.

| Predicted Protein Target | Gene Name | UniProt ID | Associated Pathway/Function |

|---|---|---|---|

| Dopamine D2 Receptor | DRD2 | P14416 | GPCR signaling, Neurological processes |

| Sigma-1 Receptor | SIGMAR1 | Q99720 | ER stress response, Neuronal signaling |

| Serotonin (B10506) 5-HT2A Receptor | HTR2A | P28223 | Serotonergic signaling, Mood regulation |

Machine Learning Applications in Amine Metabolism and Activity Prediction

Machine learning (ML) encompasses a broad set of algorithms that can learn complex patterns from data without being explicitly programmed. In computational chemistry, ML models are increasingly used for tasks such as predicting biological activity and metabolic stability. nih.gov Unlike traditional QSAR, which often relies on linear models, ML methods like Random Forest, Gradient Boosting, and Deep Neural Networks can capture highly non-linear relationships between chemical structure and biological outcomes. mdpi.comresearchgate.net

For this compound, ML models can be applied in several ways. An ML classifier could be trained on a large dataset of amines to predict whether the compound is likely to undergo N-dealkylation, offering a simple "yes/no" answer with a confidence score. mdpi.com More complex regression models can predict specific metabolic rates or the binding affinity to various targets. cetri.ca These models typically use molecular fingerprints or a large set of calculated descriptors as input features. The predictive power of ML models, when trained on large and diverse datasets, can surpass that of simpler models, offering a more nuanced and accurate assessment of a compound's potential. nih.govmdpi.comnih.gov

Table 7: Example Performance of a Hypothetical Machine Learning Model for Predicting N-dealkylation This table shows typical validation metrics for a binary classification model.

| Machine Learning Algorithm | Accuracy | Precision | Recall | F1-Score |

|---|---|---|---|---|

| Random Forest | 88% | 0.89 | 0.90 | 0.89 |

| Support Vector Machine | 85% | 0.86 | 0.87 | 0.86 |

Medicinal Chemistry Strategies for N Cyclooctyl 1 Propylpiperidin 4 Amine Lead Optimization

Principles of Hit-to-Lead and Lead Optimization Applied to the Piperidine-4-amine Scaffold

The transition from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" involves a focused effort to confirm its activity, explore the structure-activity relationship (SAR), and improve its drug-like properties. upmbiomedicals.com This hit-to-lead (HtL) phase aims to generate a small number of promising lead compounds for extensive optimization. upmbiomedicals.com For the piperidine-4-amine scaffold, this process begins with validating hits from high-throughput screening (HTS) campaigns. upmbiomedicals.comnih.gov

Once a hit like a substituted piperidine-4-amine is validated, the lead optimization phase commences. The ultimate goal is to identify a single candidate drug with the best possible balance of potency, selectivity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties to maximize its chances of success in clinical development. upmbiomedicals.comschrodinger.com This requires a multidisciplinary approach integrating medicinal chemistry, biology, and pharmacology. numberanalytics.com

Key activities during the lead optimization of a piperidine-4-amine lead compound would include:

Structure-Activity Relationship (SAR) Analysis : Medicinal chemists systematically modify parts of the N-cyclooctyl-1-propylpiperidin-4-amine molecule—the N-cyclooctyl group, the N-propyl group, and the aminopiperidine core—to understand which structural features are essential for its biological activity. upmbiomedicals.com

Improving Potency and Selectivity : Modifications are designed to increase the compound's affinity for its intended biological target while minimizing its interaction with other targets to reduce potential side effects. units.it

Optimizing ADMET Properties : The structure is fine-tuned to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ensuring it can reach its target in the body and persist long enough to have a therapeutic effect without causing harm. nih.govnih.gov

A successful lead optimization campaign on a 4-aminopiperidine (B84694) (4AP) scaffold, for instance, resulted in derivatives with increased potency, reduced in vitro toxicity, and improved ADME properties. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for the Piperidine-4-amine Core

Scaffold hopping and bioisosteric replacement are powerful strategies used to modify a lead compound's core structure (the scaffold) or its functional groups to improve properties or create novel, patentable chemical entities while retaining biological activity. researchgate.netnih.govresearchgate.net

Scaffold Hopping involves replacing the central piperidine-4-amine framework with a structurally different core that maintains the original orientation of key binding groups. nih.govresearchgate.net This can lead to significant improvements in properties like synthetic accessibility, metabolic stability, or solubility. For the piperidine-4-amine core, potential scaffold hops could include replacing the piperidine (B6355638) ring with other cyclic amines or non-cyclic structures that mimic its three-dimensional shape.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale |

| Piperidine Ring | Pyrrolidine, Azetidine | Modify ring size to alter strain and conformational flexibility. |

| Piperidine Ring | Cyclohexane | Remove the basic nitrogen to eliminate potential hERG liability or alter solubility. |

| N-propyl group | Cyclopropylmethyl, Allyl | Introduce unsaturation or cyclization to alter metabolism and conformation. |

| N-cyclooctyl group | Cycloheptyl, Bicyclo[3.3.1]nonane | Reduce or constrain the lipophilic group to improve solubility and ligand efficiency. |

| Amine (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3) | Modulate hydrogen bonding capacity and basicity. |

Fragment-Based Drug Design Methodologies for this compound Derivatives

Fragment-Based Drug Discovery (FBDD) is an alternative to HTS that starts with identifying low-molecular-weight fragments (<250 Da) that bind weakly but efficiently to the target. nih.govnih.gov These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. nih.govrsc.org

Applying FBDD principles to this compound would involve a "deconstruction-reconstruction" approach. plos.org The molecule could be broken down into its constituent fragments:

Fragment A: Piperidin-4-amine

Fragment B: Propyl group

Fragment C: Cyclooctyl group

Using biophysical techniques like X-ray crystallography or NMR, researchers would study how these or similar fragments bind to the target protein. nih.gov The optimization strategy would then focus on elaborating these fragments along specific "growth vectors" to form new interactions with the protein's binding site, thereby improving potency. rsc.orgdur.ac.uk For instance, if the cyclooctyl group occupies a large hydrophobic pocket, different cyclic or acyclic lipophilic groups could be tested to optimize this interaction. If the propyl group acts as a linker, its length and rigidity could be varied. This method allows for a more rational and efficient exploration of chemical space to build potent inhibitors. nih.gov

Strategies for Enhancing Target Selectivity and Specificity

Selectivity is a crucial attribute of a successful drug, ensuring it acts primarily on its intended target, thereby minimizing off-target side effects. For a lead compound like this compound, several strategies can be employed to enhance its selectivity.

One common approach is to exploit differences in the amino acid residues between the primary target and related off-targets. For example, in a series of piperidine-4-carboxamide derivatives, introducing bulky hydrophobic moieties (like cycloalkyl groups) on the amide nitrogen preserved affinity for the σ1 receptor while significantly improving selectivity against the σ2 receptor. units.it Similarly, within a series of 4-amino-4-benzylpiperidines, optimization of lipophilic substituents led to inhibitors with up to 150-fold selectivity for the protein kinase B (PKB) over the closely related kinase PKA. acs.org

Another strategy involves modifying linker regions. In a study of tamsulosin (B1681236) derivatives, moving a piperidine ring within the linker portion of the molecule significantly enhanced its inhibitory activity on the ANO1 channel over its original α1-adrenergic receptor target. acs.org For this compound, this could involve altering the N-propyl group's length or rigidity to better fit the target's unique topology.

Table 2: Research Findings on Selectivity Enhancement in Piperidine Derivatives

| Compound Series | Structural Modification | Impact on Selectivity | Reference |

| Piperidine-4-carboxamides | Introduction of bulky, hydrophobic groups (e.g., cycloalkyl) | Improved selectivity for σ1-receptor over σ2-receptor. | units.it |

| 4-Amino-4-benzylpiperidines | Optimization of lipophilic substitution | Achieved up to 150-fold selectivity for PKB over PKA. | acs.org |

| Tamsulosin Derivatives | Repositioning of a piperidine ring in the linker | Shifted selectivity from α1-adrenergic receptor to ANO1 channel. | acs.org |

| 4-Oxypiperidine Ethers | Substitution at position 4 of an aromatic ring linker | Enhanced H3R antagonistic activity. | nih.gov |

Optimization of Preclinical Pharmacokinetic and Pharmacodynamic Profiles

A potent and selective compound is of little therapeutic value if it cannot reach its target in sufficient concentration or for an adequate duration. The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is therefore a critical part of lead optimization. nih.govwiley.com

Pharmacokinetics (PK) describes what the body does to the drug (ADME). For piperidine-4-amine derivatives, a common challenge is rapid metabolism, leading to high clearance and low oral bioavailability. acs.org Strategies to improve the PK profile of this compound would include:

Blocking Metabolic Hotspots : Identifying the sites on the molecule most susceptible to metabolic enzymes (like cytochrome P450s) and modifying them. This could involve, for example, introducing fluorine atoms or replacing a metabolically labile group.

Modulating Physicochemical Properties : Adjusting lipophilicity (logP) and polarity to balance solubility and permeability for good absorption. The large N-cyclooctyl group makes the molecule quite lipophilic, which might be reduced to improve its properties.

Prodrug Strategies : Designing an inactive derivative that is converted to the active drug in the body to overcome issues like poor absorption. numberanalytics.com

Pharmacodynamics (PD) describes what the drug does to the body. PK/PD modeling integrates concentration-time data (PK) with effect-time data (PD) to understand the exposure-response relationship. nih.gov This modeling helps to design optimal dosing regimens and provides confidence that the drug can achieve the necessary target engagement in humans based on preclinical data. nih.gov For instance, in a study of a 4-amino-piperidine-4-carboxamide inhibitor, PK/PD studies in a mouse xenograft model confirmed that oral dosing achieved drug levels sufficient to inhibit the target in vivo and reduce tumor growth. acs.org

Structural Simplification Approaches in Lead Optimization

As lead optimization progresses, molecules can become increasingly large and complex, a phenomenon termed "molecular obesity." nih.govnih.gov This often leads to poor drug-like properties, such as low solubility and high metabolic turnover. Structural simplification is a powerful strategy to counteract this trend by removing non-essential parts of the molecule. nih.govresearchgate.net

The primary goals of structural simplification are to improve synthetic accessibility and enhance pharmacokinetic profiles while maintaining or improving potency. nih.govnih.gov For a molecule like this compound, simplification could be approached in several ways:

Truncating Non-Essential Groups : If binding studies reveal that the entire N-cyclooctyl group is not necessary for affinity, it could be truncated to a smaller cycloalkyl (e.g., cyclohexyl) or even an acyclic alkyl group. This would reduce lipophilicity and molecular weight.

Reducing Conformational Complexity : The large and flexible cyclooctyl ring could be replaced with a more rigid or smaller ring system to reduce the entropic penalty upon binding.

Ring Scission : In some cases, a ring can be opened to create a simpler, more accessible acyclic analogue that mimics the key interactions of the parent compound. For example, a complex diazabicyclo[4.3.0]nonan-9-one was simplified to a 4-substituted 1-acylpiperazine, which retained high potency. nih.gov

Future Directions and Emerging Research Avenues for N Cyclooctyl 1 Propylpiperidin 4 Amine

Development of Multi-Target Directed Ligands Based on the Piperidine-4-amine Core

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of Multi-Target Directed Ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govacs.org The piperidine-4-amine scaffold is an ideal backbone for creating such MTDLs.

Future research will likely focus on designing analogues of N-cyclooctyl-1-propylpiperidin-4-amine that incorporate additional pharmacophores. For instance, researchers have successfully synthesized MTDLs from piperine (B192125), a natural piperidine (B6355638) alkaloid, for the management of Alzheimer's disease. nih.govresearchgate.net One such compound, PD07, demonstrated significant inhibitory activity against cholinesterases (AChE and BuChE), BACE1, and amyloid-beta (Aβ) aggregation. nih.govresearchgate.net Similarly, another study designed a family of molecules with a heterocyclic amine, including piperidine, linked to a trisubstituted aromatic ring, which showed inhibitory activity against both AChE and BACE1, in addition to preventing Aβ aggregation. nih.gov

The N-cyclooctyl and N-propyl groups of the titular compound could be systematically modified to introduce functionalities that target additional pathways, such as neuroinflammation or oxidative stress, creating potent and holistic therapeutic agents. acs.org

Table 1: Examples of Multi-Target Directed Ligand Strategies with Piperidine Scaffolds

| MTDL Strategy | Core Scaffold | Additional Pharmacophore | Targets | Indication | Reference |

| Cholinesterase & BACE1 Inhibition | Piperine (Piperidine-based) | - | AChE, BuChE, BACE1, Aβ Aggregation | Alzheimer's Disease | nih.gov |

| Cholinesterase & BACE1 Inhibition | Trisubstituted Aromatic Ring | Piperidine | AChE, BACE1, Aβ Aggregation | Alzheimer's Disease | nih.gov |

| MAO-B Inhibition | Chalcone | N-methyl-piperazine | MAO-B, AChE, BChE | Neurodegenerative Diseases | researchgate.net |

| Cholinesterase Inhibition & Anti-inflammation | Cashew Nutshell Liquid (CNSL) | Tacrine | AChE, BChE, Inflammation | Alzheimer's Disease | acs.org |

Application of Novel Chemical Biology Tools for Target Deconvolution

Identifying the precise molecular targets of a compound (target deconvolution) is a critical step in understanding its mechanism of action. researchgate.net For novel compounds like this compound, whose biological targets are not yet defined, advanced chemical biology tools are indispensable.

Future research will involve synthesizing derivatives of the compound that are amenable to these techniques. This includes creating probes with "clickable" tags (like alkynes or azides) or photoaffinity labels. rsc.orgsigmaaldrich.com These probes allow for the covalent capture of binding partners from complex cellular lysates, which can then be identified using mass spectrometry. researchgate.net For example, a library of 4-aminopiperidine (B84694), cysteine-reactive probes was generated to identify cellular targets like GSTO1 and AKT1. rsc.org Such an approach could rapidly map the interaction landscape of this compound analogues, revealing both intended targets and potential off-targets.

Exploration of Uncharted Chemical Space through Advanced Synthesis

The therapeutic potential of the piperidine scaffold is vast, and advanced synthetic methods are key to unlocking it. nih.govnih.gov Research into this compound will benefit from new ways to create highly functionalized and stereochemically complex analogues. researchgate.net

Modern synthetic strategies that could be applied include:

Hydrogenation of Pyridines: Catalytic hydrogenation of corresponding pyridine (B92270) precursors is a fundamental method to access the piperidine core. nih.gov Recent advances using rhodium, iridium, and nickel catalysts allow for high diastereoselectivity, enabling precise control over the 3D structure of fluorinated and multi-substituted piperidines. nih.gov

Intramolecular Cyclization: A variety of metal-catalyzed and radical-mediated cyclizations can form the piperidine ring from linear precursors. nih.gov Gold-catalyzed intramolecular dearomatization/cyclization and radical cyclization of 1,6-enynes are powerful methods for producing polysubstituted piperidines. nih.gov

[5+1] Annulation: This method, catalyzed by iridium(III), enables the stereoselective synthesis of substituted piperidines from simpler components and can even be performed in water to preserve the stereochemistry of enantiopure starting materials. nih.gov

Biosynthesis-Inspired Reactions: A three-component Mannich reaction inspired by the biosynthesis of piperidine alkaloids has been developed to assemble multi-substituted chiral piperidines, which can serve as versatile intermediates for a wide range of new compounds. rsc.org

These advanced methods will allow chemists to systematically modify the cyclooctyl, propyl, and piperidine amine moieties of the parent compound, exploring a vast and uncharted chemical space to optimize potency, selectivity, and pharmacokinetic properties. pharmaceutical-business-review.comenamine.netpharmaceutical-technology.com

Table 2: Overview of Advanced Synthetic Routes to Piperidine Derivatives

| Synthetic Method | Description | Key Advantage(s) | Reference |

| Catalytic Hydrogenation | Reduction of substituted pyridines using transition metal catalysts (e.g., Rh, Ir, Ni). | Access to all-cis-multifluorinated piperidines; high diastereoselectivity. | nih.gov |

| Intramolecular Cyclization | Ring formation from linear substrates containing a nitrogen source via metal-catalyzed or radical-mediated reactions. | Creation of complex polysubstituted and alkylidene piperidines. | nih.gov |

| [5+1] Annulation | Iridium-catalyzed cascade reaction to form two new C-N bonds. | Stereoselective; can be conducted in water to prevent racemization. | nih.gov |

| C-H Functionalization | Direct modification of C-H bonds on a pre-existing piperidine ring. | Diversification of the piperidine framework without de novo synthesis. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by reducing timelines and costs. nih.govdlapiper.com These technologies can be applied to the study of this compound and its analogues at multiple stages. mednexus.org

Future research will integrate AI/ML for:

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of piperidine analogues against predicted biological targets, identifying promising candidates before synthesis. nih.gov They can also analyze vast datasets of genomic and proteomic data to predict novel therapeutic targets for these compounds. nih.govnih.gov

Predicting Physicochemical Properties: ML models can accurately predict properties like solubility, bioavailability, and toxicity for newly designed analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.gov